molecular formula C12H14ClN3 B5002802 4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride

4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride

Cat. No.: B5002802
M. Wt: 235.71 g/mol
InChI Key: QOZBZEUXRGUEJV-UHFFFAOYSA-N
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Description

4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and benzimidazole rings. It is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl methyl ketone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of 4-ethyl-2-methylimidazo[1,2-a]benzimidazole.

    Reduction: Reduced derivatives with hydrogenated imidazole rings.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent adduct with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    4-ethyl-2-methylimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of benzimidazole.

    2-methylimidazo[1,2-a]benzimidazole: Lacks the ethyl group at the 4-position.

    4-ethylimidazo[1,2-a]benzimidazole: Lacks the methyl group at the 2-position.

Uniqueness: 4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the fused imidazole-benzimidazole structure provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

4-ethyl-2-methylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-3-14-10-6-4-5-7-11(10)15-8-9(2)13-12(14)15;/h4-8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZBZEUXRGUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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